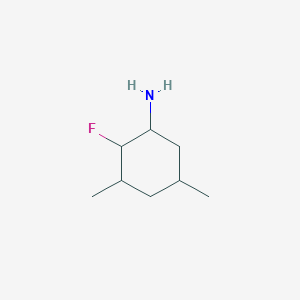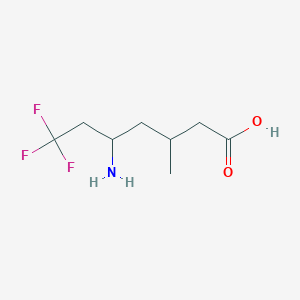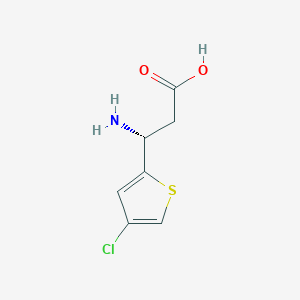![molecular formula C13H21N B13259183 (Butan-2-yl)[(2,3-dimethylphenyl)methyl]amine](/img/structure/B13259183.png)
(Butan-2-yl)[(2,3-dimethylphenyl)methyl]amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(Butan-2-yl)[(2,3-dimethylphenyl)methyl]amine is an organic compound that belongs to the class of amines. This compound is characterized by the presence of a butan-2-yl group attached to a [(2,3-dimethylphenyl)methyl]amine moiety. Amines are known for their wide range of applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Butan-2-yl)[(2,3-dimethylphenyl)methyl]amine typically involves the reaction of butan-2-ylamine with 2,3-dimethylbenzyl chloride under basic conditions. The reaction is carried out in the presence of a suitable base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can significantly reduce production costs and improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
(Butan-2-yl)[(2,3-dimethylphenyl)methyl]amine can undergo various types of chemical reactions, including:
Oxidation: The amine group can be oxidized to form the corresponding nitroso or nitro compounds.
Reduction: The compound can be reduced to form the corresponding amine or hydrocarbon derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are typically used in substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines or amides.
Scientific Research Applications
(Butan-2-yl)[(2,3-dimethylphenyl)methyl]amine has several applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (Butan-2-yl)[(2,3-dimethylphenyl)methyl]amine involves its interaction with specific molecular targets and pathways. The amine group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their structure and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
Similar Compounds
- (Butan-2-yl)[(2,4-dimethylphenyl)methyl]amine
- (Butan-2-yl)[(3,5-dimethylphenyl)methyl]amine
- (Butan-2-yl)[(2-chlorophenyl)methyl]amine
Uniqueness
(Butan-2-yl)[(2,3-dimethylphenyl)methyl]amine is unique due to the specific positioning of the dimethyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the butan-2-yl group also adds to its distinctiveness, affecting its physical and chemical properties.
Properties
Molecular Formula |
C13H21N |
|---|---|
Molecular Weight |
191.31 g/mol |
IUPAC Name |
N-[(2,3-dimethylphenyl)methyl]butan-2-amine |
InChI |
InChI=1S/C13H21N/c1-5-11(3)14-9-13-8-6-7-10(2)12(13)4/h6-8,11,14H,5,9H2,1-4H3 |
InChI Key |
SLVUTBHGHBBNRY-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C)NCC1=CC=CC(=C1C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2-Ethoxyethyl)[(1-methyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B13259100.png)
![2-Methyl-2-azabicyclo[2.2.2]octan-6-amine](/img/structure/B13259106.png)
![3-iodo-N-[(5-methylfuran-2-yl)methyl]aniline](/img/structure/B13259111.png)
![4-[2-(Methylsulfanyl)ethyl]piperidine](/img/structure/B13259140.png)

![3-{[4-(Aminomethyl)phenyl]methoxy}-2,2-dimethylcyclobutan-1-one](/img/structure/B13259157.png)
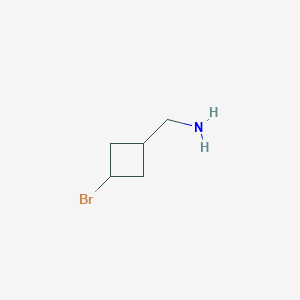
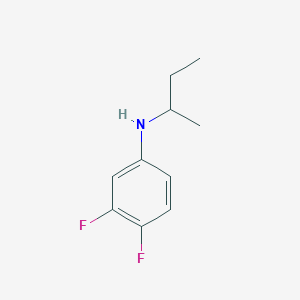
![(3-Methoxypropyl)[(5-methylfuran-2-yl)methyl]amine](/img/structure/B13259171.png)
